

Application Notes and Protocols: In Vitro Assessment of Firsocostat's Effect on Lipogenesis

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Compound of Interest		
Compound Name:	Firsocostat	
Cat. No.:	B609510	Get Quote

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Introduction

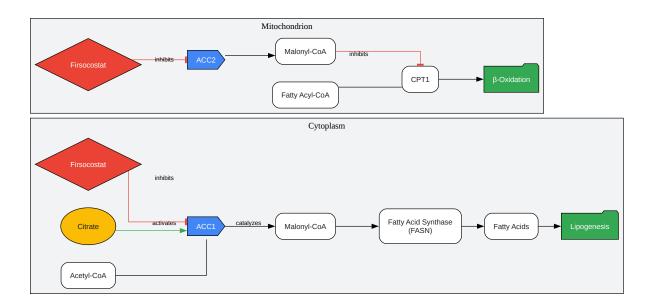
Firsocostat (GS-0976) is an investigational small molecule that acts as a potent and liver-directed allosteric inhibitor of both isoforms of Acetyl-CoA Carboxylase (ACC1 and ACC2).[1][2] ACC is the rate-limiting enzyme in the de novo lipogenesis (DNL) pathway, which is responsible for the synthesis of fatty acids from acetyl-CoA.[1][3][4] By inhibiting ACC, Firsocostat effectively reduces the production of malonyl-CoA, a critical building block for fatty acid synthesis and a potent inhibitor of mitochondrial fatty acid β-oxidation.[1] This dual mechanism of action—decreasing fatty acid synthesis and promoting fatty acid oxidation—makes Firsocostat a promising therapeutic candidate for non-alcoholic steatohepatitis (NASH) and other metabolic disorders characterized by excessive lipid accumulation in the liver.[3][4][5]

These application notes provide detailed protocols for in vitro assays to assess the effect of **Firsocostat** on lipogenesis in cultured cells. The described methods include a radioactive assay to directly measure de novo fatty acid synthesis and fluorescence-based assays to quantify intracellular lipid accumulation.

Mechanism of Action of Firsocostat



Firsocostat allosterically binds to the biotin carboxylase (BC) domain of both ACC1 and ACC2, preventing their dimerization and subsequent enzymatic activity.[2] This inhibition leads to a reduction in the synthesis of malonyl-CoA. In the cytoplasm, decreased malonyl-CoA levels limit the substrate for fatty acid synthase (FASN), thereby inhibiting de novo lipogenesis. In the mitochondria, the reduction of malonyl-CoA relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), leading to increased fatty acid oxidation.



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Firsocostat's dual mechanism of action on ACC1 and ACC2.



Quantitative Data Summary

The following tables summarize the in vitro effects of **Firsocostat** on lipogenesis and lipid accumulation as reported in various studies.

Table 1: Inhibition of De Novo Lipogenesis by Firsocostat

Cell Line	Assay	Firsocostat Concentration	% Inhibition of DNL	Reference
Human Hepatocytes	[¹⁴ C]acetate incorporation	Not Specified	Significant reduction	[1]
HepG2	[14C]acetate incorporation	Not Specified	Reduction	[1]

Table 2: Effect of Firsocostat on Lipid Accumulation

Cell Model	Assay	Firsocostat Concentrati on	Effect on Lipid Accumulati on	EC50	Reference
Micropatterne d primary human hepatocyte co-cultures (MPCC)	BODIPY 493/503 Staining	11.7 nM - 12.0 μM	Concentratio n-dependent reversal of steatosis	4.793 μΜ	[6]
3D human liver microtissues (hLiMTs)	Nile Red Staining & Triglyceride Quantification	0.5 μΜ	Significant reduction in relative lipid area	Not Reported	[7]
3D human liver microtissues (hLiMTs)	Nile Red Staining & Triglyceride Quantification	10 μΜ	Significant reduction in relative lipid area	Not Reported	[7]

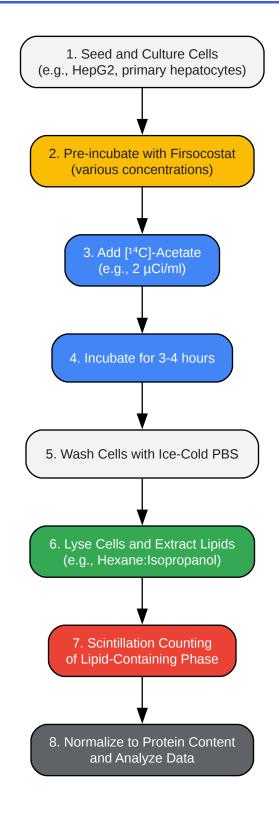


Experimental Protocols Protocol 1: De Novo Lipogenesis Assay using [14C]Acetate Incorporation

This protocol describes the measurement of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate into cellular lipids.

Workflow Diagram





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Workflow for the [14C]-Acetate incorporation assay.

Materials:



- Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
- Cell culture medium and supplements
- Firsocostat
- [14C]-Sodium Acetate (specific activity ~50-60 mCi/mmol)
- Phosphate-Buffered Saline (PBS), ice-cold
- Lipid extraction solvent (e.g., 3:2 hexane:isopropanol)[2]
- Scintillation cocktail
- Scintillation counter
- BCA Protein Assay Kit

Procedure:

- Cell Culture:
 - Seed hepatocytes in 12-well or 24-well plates at a density that allows for logarithmic growth during the experiment.
 - Culture cells in appropriate medium until they reach desired confluency (typically 70-80%).
- Firsocostat Treatment:
 - Prepare a stock solution of Firsocostat in a suitable solvent (e.g., DMSO).
 - Dilute Firsocostat to desired concentrations in serum-free cell culture medium.
 - Aspirate the culture medium from the cells and replace it with the medium containing different concentrations of Firsocostat or vehicle control (e.g., 0.1% DMSO).
 - Pre-incubate the cells with Firsocostat for a specified period (e.g., 20 hours).[8]
- Radiolabeling:



- Prepare a working solution of [14C]-acetate in serum-free medium (e.g., 2 μCi/ml).[2]
- Add the [14C]-acetate solution to each well.
- Incubate the cells at 37°C in a CO₂ incubator for 3-4 hours.[8]
- Cell Lysis and Lipid Extraction:
 - After incubation, place the plates on ice and aspirate the medium.
 - Wash the cell monolayers three times with ice-cold PBS.[2]
 - Lyse the cells by scraping them in PBS.[2]
 - Transfer the cell lysate to a microcentrifuge tube.
 - Add the lipid extraction solvent (e.g., 1 ml of 3:2 hexane:isopropanol) and vortex thoroughly.[2]
 - Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous phases.[2]
- Scintillation Counting:
 - Carefully transfer a known volume of the upper organic phase to a scintillation vial.
 - Add scintillation cocktail to the vial.
 - Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
- Data Analysis:
 - Use a portion of the cell lysate to determine the total protein concentration using a BCA assay.
 - Normalize the CPM values to the protein concentration for each sample (CPM/mg protein).



 Calculate the percentage inhibition of de novo lipogenesis relative to the vehicle-treated control.

Protocol 2: Lipid Accumulation Assay using Nile Red Staining

This protocol provides a method for the fluorescent staining of intracellular lipid droplets with Nile Red.

Materials:

- Cultured hepatocytes
- Firsocostat
- Nile Red stock solution (e.g., 1 mg/ml in DMSO)
- PBS or Hanks' Balanced Salt Solution (HBSS)
- Fixative (e.g., 4% paraformaldehyde in PBS), optional
- Hoechst 33342 for nuclear counterstaining (optional)
- Fluorescence microscope or plate reader

Procedure:

- Cell Treatment:
 - Seed cells in a multi-well plate suitable for imaging (e.g., black-walled, clear-bottom 96well plate).
 - Treat cells with various concentrations of Firsocostat as described in Protocol 1. To induce lipid accumulation, cells can be co-incubated with a free fatty acid like oleic acid.
- Staining:



- Prepare a fresh working solution of Nile Red (e.g., 300 nM) in serum-free medium or PBS.
 [9]
- Aspirate the culture medium and wash the cells once with PBS.
- Add the Nile Red staining solution to each well and incubate for 10-30 minutes at room temperature or 37°C, protected from light.[2]
- · Imaging and Quantification:
 - After incubation, wash the cells with PBS.
 - (Optional) Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
 - (Optional) Counterstain the nuclei with Hoechst 33342.
 - Acquire images using a fluorescence microscope with appropriate filter sets (e.g., TRITC for Nile Red).
 - Alternatively, quantify the fluorescence intensity using a microplate reader (Ex/Em = ~550/640 nm).[2]
 - Analyze the images to determine the number, size, and intensity of lipid droplets per cell.

Protocol 3: Neutral Lipid Staining with BODIPY 493/503

This protocol outlines the use of BODIPY 493/503 for the specific staining of neutral lipids within intracellular lipid droplets.

Materials:

- · Cultured hepatocytes
- Firsocostat
- BODIPY 493/503 stock solution (e.g., 1 mg/ml in DMSO)
- PBS



- Fixative (e.g., 4% paraformaldehyde in PBS), optional
- DAPI for nuclear counterstaining (optional)
- Fluorescence microscope or flow cytometer

Procedure:

- Cell Treatment:
 - Culture and treat cells with Firsocostat as described in the previous protocols.
- Staining:
 - Prepare a fresh working solution of BODIPY 493/503 (e.g., 1-2 μM) in serum-free medium or PBS.
 - Aspirate the culture medium and wash the cells with PBS.
 - Add the BODIPY 493/503 staining solution and incubate for 15-30 minutes at 37°C, protected from light.
- · Imaging and Quantification:
 - Wash the cells twice with PBS.
 - (Optional) Fix the cells with 4% paraformaldehyde.
 - (Optional) Mount with a mounting medium containing DAPI for nuclear staining.
 - Image the cells using a fluorescence microscope with a standard FITC filter set (Ex/Em = ~493/503 nm).[8]
 - For quantitative analysis, the fluorescence intensity can be measured using a plate reader or on a per-cell basis using flow cytometry.

Conclusion







The in vitro assays described provide robust and reproducible methods to evaluate the efficacy of **Firsocostat** in inhibiting lipogenesis. The [14C]-acetate incorporation assay offers a direct measure of de novo fatty acid synthesis, while Nile Red and BODIPY 493/503 staining allow for the visualization and quantification of intracellular lipid accumulation. These protocols can be adapted for use in various hepatocyte cell models and are valuable tools for the preclinical assessment of **Firsocostat** and other potential anti-lipogenic compounds.

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